molecular formula C25H27IN2O2 B1240510 3,3'-Dipropyloxadicarbocyanine CAS No. 53213-90-4

3,3'-Dipropyloxadicarbocyanine

Cat. No. B1240510
CAS RN: 53213-90-4
M. Wt: 514.4 g/mol
InChI Key: VILDQFLUZSBAGE-UHFFFAOYSA-M
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Description

Synthesis Analysis

A simple and efficient methodology for the one-pot synthesis of 3,3’-disubstituted oxindoles featuring an all-carbon quaternary center has been demonstrated through L-proline catalysed three-component reaction .


Molecular Structure Analysis

The molecular formula of 3,3’-Dipropyloxadicarbocyanine is C25H27IN2O2. Its molecular weight is 514.4 g/mol.


Chemical Reactions Analysis

3,3’-Dipropyloxadicarbocyanine is utilized in assays to determine membrane potential changes in tumor cells . For example, it has been employed in the study of mouse ascites tumor cells . The dye moves across lipid membranes in response to membrane potential, and its accumulation can be detected through changes in its absorption and fluorescence-emission spectrum .


Physical And Chemical Properties Analysis

3,3’-Dipropyloxadicarbocyanine is a water-soluble compound. It is a highly fluorescent dye. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Membrane Potential Assay in Tumor Cells

3,3'-Dipropyloxadicarbocyanine is utilized in assays to determine membrane potential changes in tumor cells. For example, it has been employed in the study of mouse ascites tumor cells. The dye moves across lipid membranes in response to membrane potential, and its accumulation can be detected through changes in its absorption and fluorescence-emission spectrum. This application is particularly relevant in understanding the behavior of tumor cells under various conditions (Eddy, 1989).

Amino Acid Absorption Study

This dye has been used to demonstrate the electrogenic absorption of amino acids by mouse ascites-tumor cells. The study provides insights into the mechanisms of amino acid uptake and its impact on the membrane potential of tumor cells. It's a crucial area of research for understanding tumor cell metabolism and drug targeting (Hacking & Eddy, 1981).

Study of Ion Transport in Cells

The carbocyanine dye has been instrumental in studying ion transport in cells. For example, it has been used to investigate the inhibition of Ca-dependent K efflux in human red cell ghosts. Understanding how carbocyanine dyes affect ion transport can provide deeper insights into cell physiology and pathology (Simons, 1976).

Investigation of Complement Proteins on Blood Platelets

Research has utilized this compound to explore the effects of complement proteins on blood platelets. This study sheds light on how these proteins induce changes in membrane potential, which is vital for understanding immune responses and platelet activation mechanisms (Wiedmer & Sims, 1985).

Helical Cyanine Dye Aggregates on DNA Nanotemplates

The dye has been used to study the spontaneous assembly of helical cyanine dye aggregates on DNA nanotemplates. This research contributes to the understanding of DNA-dye interactions, which is essential for developing new diagnostic tools and understanding genetic material behavior (Seifert et al., 1999).

Mechanism of Action

The dye moves across lipid membranes in response to membrane potential. Its accumulation can be detected through changes in its absorption and fluorescence-emission spectrum. This application is particularly relevant in understanding the behavior of tumor cells under various conditions.

Safety and Hazards

The safety data sheet for 3,3’-Dipropyloxadicarbocyanine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

(2Z)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N2O2.HI/c1-3-18-26-20-12-8-10-14-22(20)28-24(26)16-6-5-7-17-25-27(19-4-2)21-13-9-11-15-23(21)29-25;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILDQFLUZSBAGE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967743
Record name 3-Propyl-2-[5-(3-propyl-1,3-benzoxazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-3H-1,3-benzoxazol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53213-90-4
Record name 3,3'-Dipropyloxadicarbocyanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053213904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Propyl-2-[5-(3-propyl-1,3-benzoxazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-3H-1,3-benzoxazol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3,3'-Dipropyloxadicarbocyanine interact with cell membranes, and what downstream effects are observed?

A1: this compound is a cationic dye that exhibits changes in fluorescence intensity in response to changes in membrane potential. [, , , ] Hyperpolarization of the cell membrane leads to a decrease in fluorescence, attributed to increased dye binding, particularly at the inner membrane surface. [, ] Depolarization reverses this effect. This property makes it a useful tool for studying membrane potential dynamics.

Q2: Does this compound preferentially bind to specific cell types or membrane compositions?

A2: Research indicates that the dye can be used to study membrane potential in various cell types, including pigeon erythrocytes, erythrocyte ghosts, liposomes, and mouse ascites-tumor cells. [, , , ] While the dye's interaction with the membrane is primarily driven by its charge and the membrane potential, the extent of binding might be influenced by other physiological variables and membrane composition. [, ]

Q3: How does the concentration of this compound affect its interaction with cell membranes?

A3: Studies show that at low dye concentrations, hyperpolarization promotes dye binding to the inner membrane surface. [, ] At higher concentrations, the binding behavior might be more complex. The relationship between dye concentration and fluorescence response should be carefully characterized for each experimental system.

Q4: Are there any limitations to using this compound for membrane potential studies?

A4: One limitation is that the dye's fluorescence response is not solely dependent on membrane potential. Factors like dye binding to the membrane, which can be influenced by physiological variables other than membrane potential, can affect the fluorescence signal. [, ] Therefore, careful controls and data interpretation are necessary when using this dye.

Q5: What are the spectroscopic properties of this compound?

A5: Research has characterized the spectroscopic and fluorescent properties of a series of oxacyanine dyes, including this compound. [] These dyes exhibit a red shift in absorbance and fluorescence spectra in nitrobenzene compared to water. [] Additionally, fluorescence intensity is significantly lower in nitrobenzene. [] This information is crucial for understanding the dye's behavior in different solvent systems and for developing analytical methods.

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